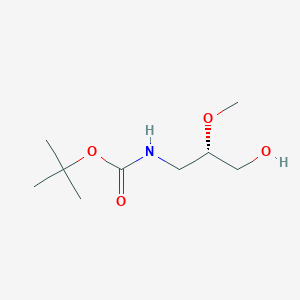
(S)-tert-Butyl (3-hydroxy-2-methoxypropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the reaction of tert-butyl carbamate with 3-hydroxy-2-methoxypropylamine under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and the use of green chemistry principles are being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .
Biology: This compound is used in the preparation of isobaric mix solutions for mass spectrometric analysis. It helps in the identification and quantification of biomolecules in complex mixtures .
Medicine: In medicinal chemistry, it is used as an intermediate in the synthesis of pharmaceutical compounds. Its ability to protect amine groups during synthetic processes is crucial for the development of drugs .
Industry: In the chemical industry, tert-butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate bond can be cleaved under acidic or basic conditions, releasing the free amine. This property is exploited in peptide synthesis and other organic transformations .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Used as a protecting group for amines.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but with different functional groups.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with different reactivity.
Uniqueness: tert-Butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate is unique due to the presence of both hydroxy and methoxy groups, which provide additional sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications .
Eigenschaften
Molekularformel |
C9H19NO4 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-3-hydroxy-2-methoxypropyl]carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-5-7(6-11)13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 |
InChI-Schlüssel |
COJBGCUWIBTZNX-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H](CO)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















